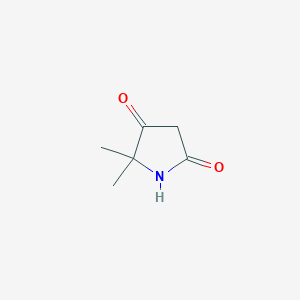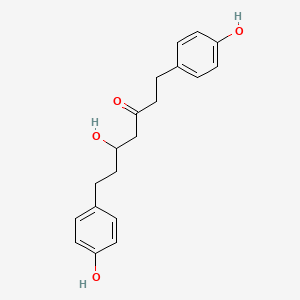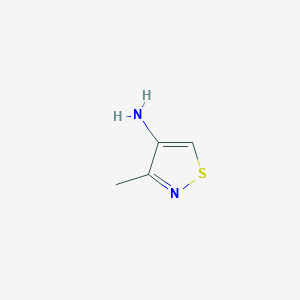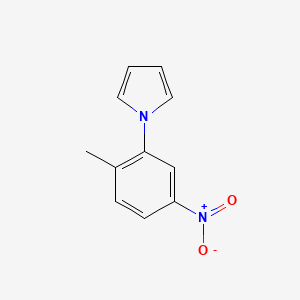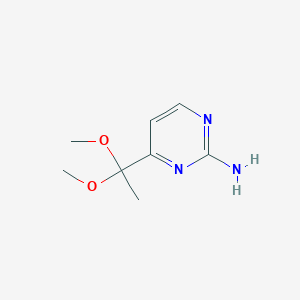
4-(1,1-二甲氧基乙基)嘧啶-2-胺
描述
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine, also known as 4-DMPEA, is a pyrimidine derivative that has been studied extensively in the scientific community. It is a compound with multiple applications in research and development, as well as in the pharmaceutical industry. 4-DMPEA is a versatile compound that can be used to synthesize a variety of compounds and can be used to study the structure and function of proteins. In
科学研究应用
合成和化学反应
4-(1,1-二甲氧基乙基)嘧啶-2-胺及其衍生物已被用于合成新的三环吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶化合物,突显其在创建复杂杂环化合物方面的潜力(Khashi et al., 2015)。
该化合物已被用于研究替代嘧啶并[4,5-d]嘧啶酮的合成,展示了其在形成各种嘧啶衍生物方面的多功能性(Hamama et al., 2012)。
涉及该化合物的研究导致了嘧啶连接的吡唑杂环化合物的创造,表明其在合成具有潜在杀虫和抗菌性能的化合物中的作用(Deohate & Palaspagar, 2020)。
生物学和药理学潜力
从4-(1,1-二甲氧基乙基)嘧啶-2-胺合成的化合物表现出显著的抗真菌效果,特别是对于像地衣芽孢杆菌和黑曲霉这样的真菌,表明其在开发抗真菌药物方面的潜力(Jafar et al., 2017)。
该化合物已参与研究N-芳基嘧啶-4(1H)-酮系列内的抗炎药物,表明其在创建针对炎症的药物方面的相关性(Kodonidi等,2017)。
结构和材料科学应用
它已被用于合成自互补的甜菜碱鸟嘌呤模型化合物,展示了其在理解RNA中生物重要化合物的结构和行为方面的实用性(SchmidtAndreas & KindermannMarkus Karl, 2001)。
该化合物有助于阐明复杂分子的晶体结构,如N-(3,4-二甲氧基苯基)吡啶并[3′,2′:4,5]噻吩[3,2-d]嘧啶-4-胺,为激酶抑制剂的设计提供信息(Guillon et al., 2013)。
属性
IUPAC Name |
4-(1,1-dimethoxyethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(12-2,13-3)6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHWZRZIPQSPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

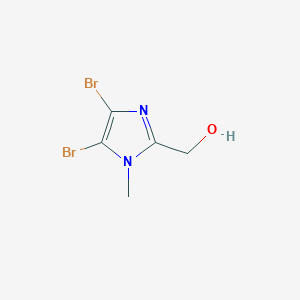
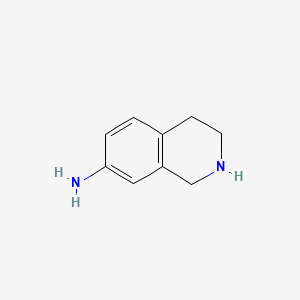
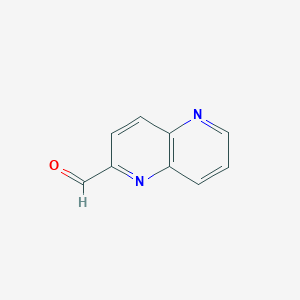
![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)
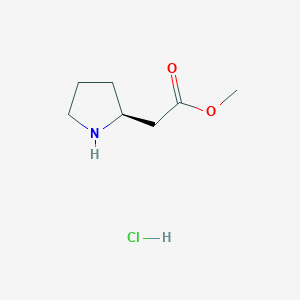
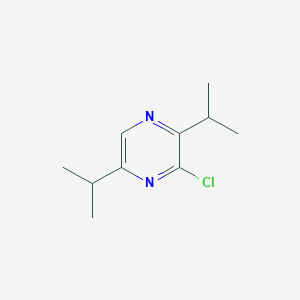
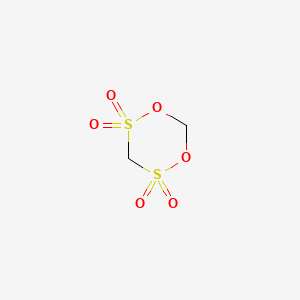
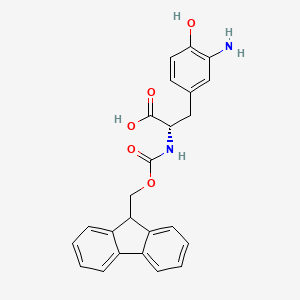
![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)
